

5-Chloro-2-isopropoxypyridine-3-boronic acid solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-isopropoxypyridine-3-boronic acid

Cat. No.: B595397

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **5-Chloro-2-isopropoxypyridine-3-boronic acid** for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Chloro-2-isopropoxypyridine-3-boronic acid is a substituted pyridylboronic acid of significant interest in medicinal chemistry and drug development. As a key building block, it is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules with potential therapeutic activities. [1][2] A thorough understanding of the solubility of this compound in various solvents is critical for its effective use in organic synthesis, purification, formulation, and biological screening. The choice of solvent can profoundly influence reaction kinetics, yield, and the ease of product isolation.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of **5-Chloro-2-isopropoxypyridine-3-boronic acid**. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally related boronic acids as a relevant proxy. Furthermore, it details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of the title compound and its analogs.

Physicochemical Properties

Understanding the fundamental physicochemical properties of **5-Chloro-2-isopropoxypyridine-3-boronic acid** and related compounds is essential for predicting their solubility behavior.

Property	5-Chloro-2-isopropoxypyridine-3-boronic acid	(5-Chloro-2-methoxypyridin-3-yl)boronic acid	5-Chloro-3-pyridineboronic acid	Phenylboronic Acid
Molecular Formula	C8H11BCINO3	C6H7BCINO3	C5H5BCINO2	C6H7BO2
Molecular Weight	203.44 g/mol	187.39 g/mol [3]	157.36 g/mol [1]	121.93 g/mol
Appearance	Solid (predicted)	Solid [3]	Solid [1]	Solid
Melting Point	Not available	Not available	255-260 °C [1]	Not available

Theoretical Solubility Considerations

The solubility of boronic acids is influenced by several factors:

- Solvent Polarity: The polarity of the solvent plays a crucial role in the solubility of boronic acids. Generally, boronic acids exhibit higher solubility in polar organic solvents.[\[4\]](#)
- Temperature: The solubility of most solid compounds, including boronic acids, in liquid solvents increases with temperature.[\[5\]](#)
- pH: In aqueous solutions, the solubility of boronic acids is pH-dependent. Boronic acids are weak Lewis acids that can accept a hydroxide ion to form a more soluble boronate species.[\[6\]](#)[\[7\]](#)
- Boroxine Formation: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[\[8\]](#) This equilibrium can complicate solubility studies, as the solubility of the boroxine may differ significantly from that of the parent boronic acid.

Experimental Determination of Solubility

A widely used and reliable technique for determining the solubility of boronic acids is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol: Dynamic Solubility Determination

Materials and Equipment:

- **5-Chloro-2-isopropoxypyridine-3-boronic acid**
- Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, chloroform, 3-pentanone, dipropyl ether, methylcyclohexane)
- Jacketed glass vessel with a magnetic stirrer
- Circulating thermostat bath
- Calibrated thermometer or temperature probe
- Luminance probe or a laser beam and a photodetector
- Analytical balance

Procedure:

- Sample Preparation: Accurately weigh a specific amount of **5-Chloro-2-isopropoxypyridine-3-boronic acid** and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.
- Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture vigorously. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[\[9\]](#)

- Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution. [8][9][10]
- Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solid-liquid equilibrium point for that specific composition.[8]
- Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

[Click to download full resolution via product page](#)

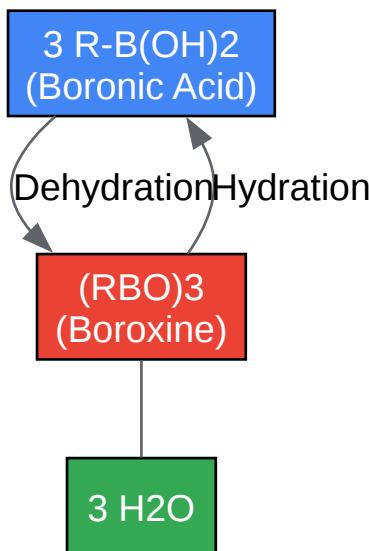
Experimental workflow for dynamic solubility determination.

Proxy Solubility Data

While specific data for **5-Chloro-2-isopropoxypyridine-3-boronic acid** is unavailable, the following tables provide solubility data for phenylboronic acid and isobutoxyphenylboronic acids in various organic solvents, which can serve as a useful reference.

Solubility of Phenylboronic Acid in Organic Solvents[4]

Solvent	Qualitative Solubility
Dipropyl Ether	High
Acetone	High
3-Pentanone	High
Chloroform	Moderate
Methylcyclohexane	Very Low

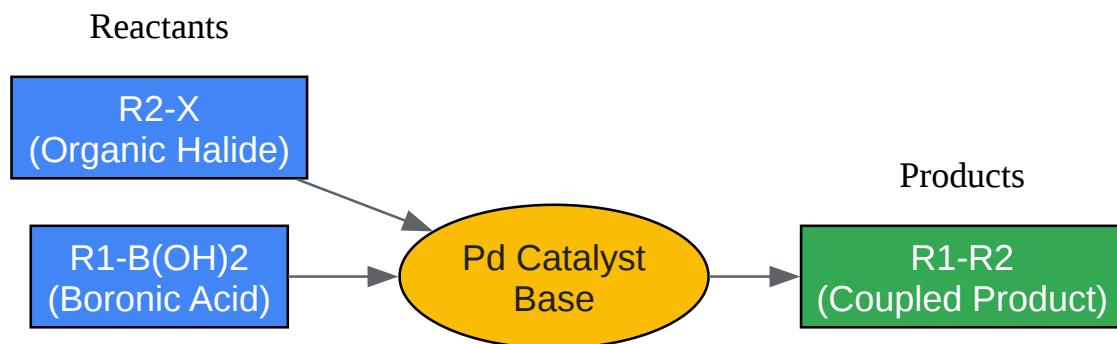

Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents at 298.15 K[8]

Solvent	ortho-isomer (mol fraction)	meta-isomer (mol fraction)	para-isomer (mol fraction)
Chloroform	0.235	0.041	0.052
3-Pentanone	0.312	0.078	0.091
Acetone	0.289	0.069	0.083
Dipropyl Ether	0.187	0.025	0.031
Methylcyclohexane	0.009	0.001	0.001

Note: The ortho-isomer generally exhibits significantly higher solubility.[8]

Boronic Acid - Boroxine Equilibrium

The equilibrium between the boronic acid and its boroxine form is an important consideration in solubility studies.



[Click to download full resolution via product page](#)

Equilibrium between a boronic acid and its boroxine.

Applications in Drug Development

Boronic acids are versatile reagents in drug discovery and development.^{[7][11]} **5-Chloro-2-isopropoxypyridine-3-boronic acid** is a valuable building block for synthesizing novel compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in many biologically active molecules.^[2]

[Click to download full resolution via product page](#)

Generalized Suzuki-Miyaura cross-coupling reaction.

Conclusion

While quantitative solubility data for **5-Chloro-2-isopropoxypyridine-3-boronic acid** is not readily available, this guide provides a comprehensive framework for understanding and determining its solubility. The provided experimental protocol for dynamic solubility measurement offers a reliable method for generating this crucial data. The proxy data from related boronic acids suggests that the title compound will likely exhibit good solubility in polar organic solvents. A thorough understanding and experimental determination of the solubility of **5-Chloro-2-isopropoxypyridine-3-boronic acid** are paramount for its successful application in research and development, particularly in the synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-氯-3-吡啶硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (5-Chloro-2-methoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. d-nb.info [d-nb.info]
- 5. digital.library.unt.edu [digital.library.unt.edu]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [5-Chloro-2-isopropoxypyridine-3-boronic acid solubility]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b595397#5-chloro-2-isopropoxypyridine-3-boronic-acid-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com